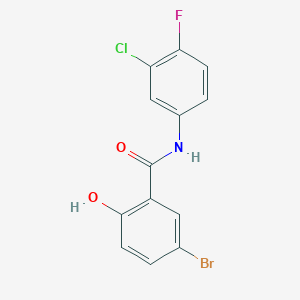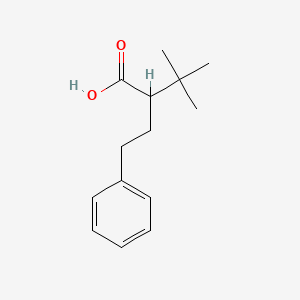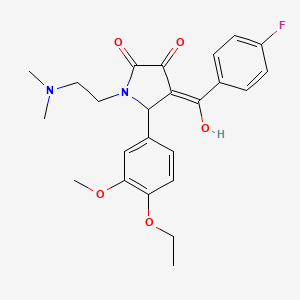
5-(2-Bromophenoxy)-N-(pyridin-2-ylmethyl)pentan-1-amine 2,2,2-trifluoroacetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(2-Bromophenoxy)-N-(pyridin-2-ylmethyl)pentan-1-amine 2,2,2-trifluoroacetate is a complex organic compound that features a bromophenoxy group, a pyridinylmethyl group, and a pentan-1-amine backbone The trifluoroacetate part of the compound is often used to enhance the solubility and stability of the molecule
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2-Bromophenoxy)-N-(pyridin-2-ylmethyl)pentan-1-amine 2,2,2-trifluoroacetate typically involves multiple steps:
Formation of the Bromophenoxy Intermediate: The initial step involves the bromination of phenol to form 2-bromophenol. This reaction is usually carried out using bromine in the presence of a catalyst such as iron(III) bromide.
Etherification: The 2-bromophenol is then reacted with 5-bromopentan-1-ol in the presence of a base such as potassium carbonate to form 5-(2-bromophenoxy)pentan-1-ol.
Amine Formation: The hydroxyl group of 5-(2-bromophenoxy)pentan-1-ol is converted to an amine group through a substitution reaction with pyridin-2-ylmethylamine.
Formation of Trifluoroacetate Salt: Finally, the amine compound is reacted with trifluoroacetic acid to form the trifluoroacetate salt.
Industrial Production Methods
Industrial production of this compound would likely involve similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This might include the use of continuous flow reactors, automated synthesis, and advanced purification techniques such as chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the amine group, forming corresponding oxides or imines.
Reduction: Reduction reactions can target the bromophenoxy group, potentially converting it to a phenoxy group.
Substitution: The bromine atom in the bromophenoxy group can be substituted with other nucleophiles, leading to a variety of derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like sodium azide or thiols can be used for substitution reactions.
Major Products
Oxidation: Formation of oxides or imines.
Reduction: Formation of phenoxy derivatives.
Substitution: Formation of azide or thiol derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it a versatile intermediate in organic synthesis.
Biology
In biological research, the compound can be used to study the effects of bromophenoxy and pyridinylmethyl groups on biological systems. It may serve as a ligand in binding studies or as a probe in biochemical assays.
Medicine
In medicinal chemistry, the compound could be investigated for its potential pharmacological properties. Its structural features suggest it might interact with specific biological targets, making it a candidate for drug development.
Industry
In industrial applications, the compound could be used in the synthesis of specialty chemicals, polymers, or as an additive in various formulations.
Wirkmechanismus
The mechanism of action of 5-(2-Bromophenoxy)-N-(pyridin-2-ylmethyl)pentan-1-amine 2,2,2-trifluoroacetate would depend on its specific application. Generally, the bromophenoxy group may interact with hydrophobic pockets in proteins, while the pyridinylmethyl group could engage in hydrogen bonding or π-π interactions. The amine group might form ionic bonds with acidic residues, and the trifluoroacetate could enhance membrane permeability.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 5-(2-Chlorophenoxy)-N-(pyridin-2-ylmethyl)pentan-1-amine 2,2,2-trifluoroacetate
- 5-(2-Fluorophenoxy)-N-(pyridin-2-ylmethyl)pentan-1-amine 2,2,2-trifluoroacetate
- 5-(2-Methylphenoxy)-N-(pyridin-2-ylmethyl)pentan-1-amine 2,2,2-trifluoroacetate
Uniqueness
The presence of the bromine atom in 5-(2-Bromophenoxy)-N-(pyridin-2-ylmethyl)pentan-1-amine 2,2,2-trifluoroacetate makes it unique compared to its analogs. Bromine’s larger atomic size and different electronic properties can lead to distinct reactivity and interactions, which can be advantageous in specific applications.
Eigenschaften
IUPAC Name |
5-(2-bromophenoxy)-N-(pyridin-2-ylmethyl)pentan-1-amine;2,2,2-trifluoroacetic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21BrN2O.C2HF3O2/c18-16-9-2-3-10-17(16)21-13-7-1-5-11-19-14-15-8-4-6-12-20-15;3-2(4,5)1(6)7/h2-4,6,8-10,12,19H,1,5,7,11,13-14H2;(H,6,7) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OZTUJYNINLNVPP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)OCCCCCNCC2=CC=CC=N2)Br.C(=O)(C(F)(F)F)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22BrF3N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
463.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![N-[(2H-1,3-benzodioxol-5-yl)methyl]-N'-(2-cyclopropyl-2-hydroxy-2-phenylethyl)ethanediamide](/img/structure/B2661009.png)
![2-((4-(phenylsulfonyl)piperazin-1-yl)methyl)-1H-benzo[d]imidazole](/img/structure/B2661011.png)





![N-(2-fluorophenyl)-4-[(5-methylpyrimidin-2-yl)oxy]piperidine-1-carboxamide](/img/structure/B2661021.png)
![2-{[(4-chlorophenyl)methyl]sulfanyl}-3-(4-ethoxyphenyl)-3H,4H-pyrido[2,3-d]pyrimidin-4-one](/img/structure/B2661022.png)

